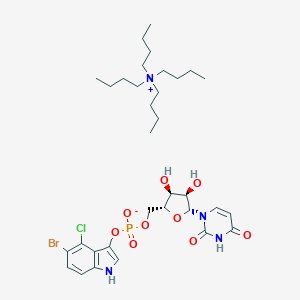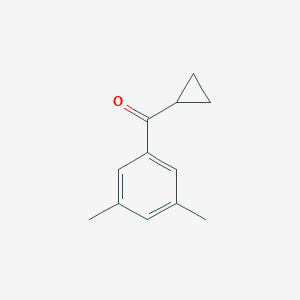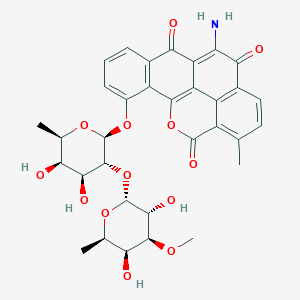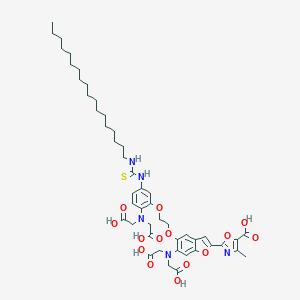
Epocarbazolin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epocarbazolin A is a natural product that has been isolated from the fungus Epicoccum sp. It is a member of the carbazole family of alkaloids and has been found to exhibit potent biological activity. Epocarbazolin A has been the subject of considerable research interest due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Discovery and Characteristics
Epocarbazolin A, along with Epocarbazolin B, were identified as novel 5-lipoxygenase inhibitors isolated from Streptomyces anulatus T688-8. These compounds exhibited potent inhibitory activity on rat 5-lipoxygenase and also demonstrated weak antibacterial activity. Structural studies highlighted that epocarbazolins are new carbazole antibiotics with a unique substitution pattern and an epoxide in the side chain (Nihei et al., 1993).
Synthesis Research
Research has also focused on the synthesis of Epocarbazolin A. A study detailed the first total synthesis of racemic Epocarbazolin A and Epocarbazolin B, with a specific focus on asymmetric synthesis of the non-natural (−)-epocarbazolin A using Shi epoxidation (Knöll & Knölker, 2006).
Pharmacological Potential
The pharmacological potential of Epocarbazolin A, as part of carbazole derivatives, has been explored. These compounds, including Epocarbazolin A, have been identified as antioxidants acting as free-radical scavengers. This positions them as potential lead compounds for developing new drugs against diseases initiated by oxygen-derived free radicals. Such research underlines the significance of Epocarbazolin A in the realm of medicinal chemistry (Choi et al., 2008).
Propriétés
Numéro CAS |
146935-39-9 |
|---|---|
Nom du produit |
Epocarbazolin A |
Formule moléculaire |
C22H27NO4 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-7-methyl-8-[3-methyl-3-(3-methylbutyl)oxiran-2-yl]-9H-carbazole-1,6-diol |
InChI |
InChI=1S/C22H27NO4/c1-11(2)7-8-22(4)21(27-22)17-12(3)16(26)9-14-18-13(10-24)5-6-15(25)20(18)23-19(14)17/h5-6,9,11,21,23-26H,7-8,10H2,1-4H3 |
Clé InChI |
JFHJFCCMTNIENN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O |
SMILES canonique |
CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O |
Synonymes |
epocarbazolin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)







![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)
